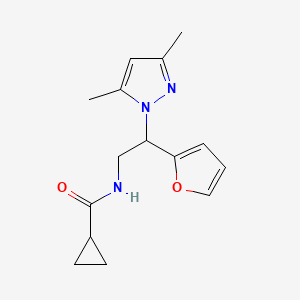

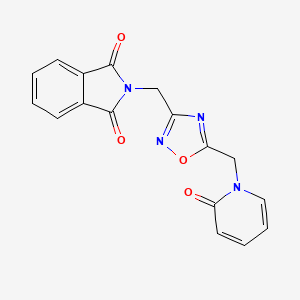

![molecular formula C10H10BrNO2 B2750968 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one CAS No. 251310-62-0](/img/structure/B2750968.png)

1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one is an organic compound belonging to the class of compounds known as bromophenyls. It is a colorless, crystalline solid with a melting point of 155-156 °C and a molecular weight of 287.22 g/mol. This compound has a variety of applications in scientific research, including use as a substrate for enzyme-catalyzed reactions and as a reagent in synthetic organic chemistry.

科学的研究の応用

Synthesis and Structural Characterization

A practical synthesis method for producing orally active CCR5 antagonists utilized 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one derivatives, showcasing its importance in medicinal chemistry research. This synthesis process involves esterification followed by a Claisen type reaction, demonstrating the compound's versatility in drug development processes (Ikemoto et al., 2005).

Antimicrobial Applications

The antimicrobial potential of bromophenol derivatives, which include structures related to 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one, has been explored through the isolation from the red alga Rhodomela confervoides. These compounds exhibited significant antibacterial activities, highlighting their potential as lead compounds for the development of new antimicrobial agents (Xu et al., 2003).

Antioxidant Properties

Research into the antioxidant activity of bromophenols, including derivatives similar to 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one, identified from marine algae, has shown that these compounds possess potent free radical scavenging abilities. This suggests their potential use in preventing oxidative stress-related diseases and in food preservation for oxidative deterioration prevention (Li et al., 2011).

Application in Organic Synthesis

The compound's framework has been utilized in the synthesis of complex organic molecules, demonstrating its role as a building block in organic chemistry. For instance, the synthesis of enantiomerically pure 3‐Amino‐2‐methylenealkanoates, mediated by Cinchona alkaloids, involves intermediates related to 1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one, indicating its utility in the synthesis of chiral compounds (Martelli et al., 2011).

特性

IUPAC Name |

(E)-1-(4-bromophenyl)-3-[hydroxy(methyl)amino]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-12(14)7-6-10(13)8-2-4-9(11)5-3-8/h2-7,14H,1H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMDPFVIIUBQPM-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=CC(=O)C1=CC=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C=C/C(=O)C1=CC=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-oxo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2750885.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2750889.png)

![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2750890.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2750895.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2750899.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2750902.png)

![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)